Dibutylone

説明

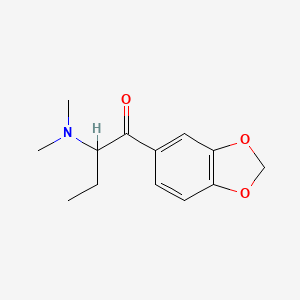

Structure

2D Structure

3D Structure

特性

CAS番号 |

802286-83-5 |

|---|---|

分子式 |

C13H17NO3 |

分子量 |

235.28 |

IUPAC名 |

1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-one |

InChI |

InChI=1S/C13H17NO3/c1-4-10(14(2)3)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10H,4,8H2,1-3H3 |

InChIキー |

USEBIPUIVPERGC-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C |

正規SMILES |

CCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C |

他のCAS番号 |

802286-83-5 |

配列 |

X |

同義語 |

k-DMBDB dibutylone |

製品の起源 |

United States |

Dibutylone Chemistry and Synthesis Research

Established Synthetic Pathways for Dibutylone

The synthesis of this compound, like many substituted cathinones, typically follows a well-established multi-step chemical process. The most common pathway involves the preparation of an α-bromoketone intermediate from a corresponding arylketone, followed by a nucleophilic substitution reaction with an amine. unodc.org

A primary route begins with a precursor molecule, 1,3-benzodioxole (also known as methylenedioxybenzene), which is derived from catechol. nih.gov The synthesis generally proceeds as follows:

Friedel-Crafts Acylation: The starting material, 1,3-benzodioxole, undergoes a Friedel-Crafts acylation reaction with butanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This step introduces the butyryl group to the benzene ring, forming the ketone precursor, 1-(1,3-benzodioxol-5-yl)butan-1-one. acs.org

Alpha-Bromination: The resulting ketone is then subjected to α-bromination. This reaction typically uses bromine (Br₂) in a suitable solvent like dichloromethane to selectively add a bromine atom to the carbon atom adjacent to the carbonyl group (the alpha-carbon). acs.orgwikipedia.org This yields the key intermediate, 2-bromo-1-(1,3-benzodioxol-5-yl)butan-1-one.

Nucleophilic Substitution (Amination): The final step is the reaction of the α-bromoketone intermediate with dimethylamine (B145610). The dimethylamine acts as a nucleophile, displacing the bromine atom to form the this compound free base.

Salt Formation: Due to the instability of the free base, the final product is typically converted to a more stable salt form, most commonly the hydrochloride (HCl) salt, by treating it with hydrochloric acid. unodc.org

An alternative approach mentioned in the literature for related compounds starts with 3,4-methylenedioxybutyrophenone, which is then subjected to bromination and subsequent amination. wikipedia.org This is essentially a variation of the same core pathway, differing only in the initial precursor used.

Analysis of Chemical Reactions and Intermediate Compounds in this compound Synthesis

The synthesis of this compound involves a sequence of fundamental organic reactions. Each step is crucial for the formation of the final product and involves specific intermediate compounds.

The key transformation is the conversion of the arylketone precursor into the final cathinone (B1664624). The α-bromination step is critical, creating a reactive electrophilic center at the alpha-carbon. The subsequent nucleophilic substitution by dimethylamine is a classic SN2 reaction, where the amine's lone pair of electrons attacks the carbon, leading to the displacement of the bromide leaving group. wikipedia.org

The primary compounds involved in this synthetic pathway are detailed in the table below.

| Role in Synthesis | Chemical Name | Molecular Formula |

|---|---|---|

| Starting Precursor | Catechol | C₆H₆O₂ |

| Intermediate Precursor | 1,3-Benzodioxole | C₇H₆O₂ |

| Ketone Precursor | 1-(1,3-Benzodioxol-5-yl)butan-1-one | C₁₁H₁₂O₃ |

| Halogenating Agent | Bromine | Br₂ |

| Key Intermediate | 2-Bromo-1-(1,3-benzodioxol-5-yl)butan-1-one | C₁₁H₁₁BrO₃ |

| Aminating Agent | Dimethylamine | C₂H₇N |

| Final Product (Base) | This compound | C₁₃H₁₇NO₃ |

| Reagent for Salt Formation | Hydrochloric Acid | HCl |

The purity of the final product can be affected by side reactions or incomplete reactions at each stage. For instance, issues during the amination step can lead to the presence of unreacted α-bromoketone or the formation of other byproducts. researchgate.net Therefore, purification and characterization after each step are essential for obtaining a high-purity final product.

Research on Potential Industrial Production Methods for Analytical Standards

The production of this compound for non-research purposes is controlled in many jurisdictions. caymanchem.com However, the synthesis of high-purity this compound is necessary for the creation of certified reference materials (CRMs) and analytical standards. These standards are crucial for forensic laboratories, law enforcement agencies, and researchers to accurately identify the compound in seized materials or biological samples. unodc.orgunodc.org

The "industrial production" in this context refers to the specialized, small-scale, and highly controlled synthesis of analytical standards, not mass production. The process must adhere to stringent quality control protocols to ensure the identity, purity, and concentration of the standard.

Key considerations for producing analytical standards include:

High Purity Synthesis: The synthetic pathway chosen must be optimized to minimize impurities. This involves using high-purity reagents and solvents and employing purification techniques like recrystallization or chromatography at various stages.

Comprehensive Characterization: The final product must be rigorously characterized to confirm its structure and purity. A suite of analytical techniques is employed for this purpose. fda.gov The data generated from these analyses form the basis of the Certificate of Analysis that accompanies the reference standard.

Stability and Storage: The stability of the analytical standard, often as a hydrochloride salt dissolved in a solvent like methanol (B129727), is evaluated to establish appropriate storage conditions and shelf life. caymanchem.com this compound standards are typically stored at low temperatures (e.g., -20°C) to ensure long-term stability. caymanchem.com

The following table summarizes the analytical methods used to characterize this compound analytical standards.

| Analytical Method | Purpose in Characterization |

|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides information on purity and structural confirmation through characteristic fragmentation patterns and retention time. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure by analyzing the magnetic properties of atomic nuclei (¹H NMR, ¹³C NMR). swgdrug.org |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups present in the molecule based on the absorption of infrared radiation. swgdrug.org |

| Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) | Used for highly accurate mass determination and identification of the compound and its metabolites in complex matrices. oup.com |

Organizations that produce these standards, such as Cayman Chemical, provide detailed technical information and certificates of analysis that include data from these characterization methods. caymanchem.comcaymanchem.com This ensures that forensic and research laboratories have reliable materials for calibrating instruments and validating their own analytical methods. idaho.gov

Table of Compound Names

| Chemical Name |

| 1,3-Benzodioxole |

| 1-(1,3-Benzodioxol-5-yl)butan-1-one |

| 2-Bromo-1-(1,3-benzodioxol-5-yl)butan-1-one |

| Aluminum chloride |

| Bromine |

| Butanoyl chloride |

| Butylone (B606430) |

| Catechol |

| This compound |

| Dichloromethane |

| Dimethylamine |

| Hydrochloric Acid |

| Methanol |

Pharmacological Investigations of Dibutylone

Monoamine Transporter Interaction Studies

The primary mechanism of action for many synthetic cathinones involves the inhibition of monoamine transporters, namely the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). This inhibition leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin, respectively, which is believed to underlie the stimulant and psychoactive effects of these substances.

Dopamine Transporter (DAT) Inhibition Research

Specific quantitative data on the inhibitory potency of dibutylone at the dopamine transporter (DAT) is not extensively available in the scientific literature. However, research on structurally similar cathinones, such as butylone (B606430) and pentylone (B609909), provides insights into the likely effects of this compound. Studies have shown that both butylone and pentylone are effective blockers of the dopamine transporter. For instance, in vitro studies using rat brain synaptosomes have demonstrated that pentylone has a higher potency for inhibiting dopamine uptake compared to butylone nih.gov. This suggests that alterations in the alkyl chain length can influence DAT inhibition potency. Given that this compound is the N,N-dimethylated analog of butylone, it is hypothesized to also act as a DAT inhibitor, a characteristic shared by many psychostimulant cathinones.

Serotonin Transporter (SERT) Interaction Research

In contrast to the dopamine and norepinephrine transporters, there is some specific, albeit limited, research on this compound's interaction with the serotonin transporter (SERT). One study noted that while the related compounds eutylone (B1425526) and pentylone inhibited uptake at serotonin transporters, this compound did not show this effect researchgate.net. This finding suggests that this compound may have a different selectivity profile at monoamine transporters compared to some of its close analogs. While butylone and pentylone act as substrates at SERT, meaning they are transported into the neuron and can cause serotonin release, the lack of SERT inhibition by this compound indicates a potentially weaker interaction with the serotonergic system nih.gov.

Comparative Analysis of Transporter Selectivity with Related Cathinones

Due to the limited direct data on this compound, a comparative analysis with its structural analogs, butylone and pentylone, is crucial for understanding its potential pharmacological profile. Both butylone and pentylone have been characterized as "hybrid" monoamine transporter ligands, acting as uptake blockers at DAT while functioning as substrates (releasers) at SERT nih.gov.

Research has provided specific inhibitory concentrations (IC50) for butylone and pentylone at DAT and SERT, highlighting differences in their potencies and selectivity. Pentylone generally displays a higher potency for DAT inhibition compared to butylone nih.gov. The DAT/SERT selectivity ratio, which indicates the preference of a compound for the dopamine transporter over the serotonin transporter, is also higher for pentylone than for butylone nih.gov. This suggests that pentylone has a more pronounced dopaminergic effect relative to its serotonergic activity.

The observation that this compound does not inhibit SERT suggests it may have a higher DAT/SERT selectivity ratio than both butylone and pentylone, pointing towards a more selective dopaminergic and/or noradrenergic mechanism of action researchgate.net.

Interactive Data Table: Comparative Monoamine Transporter Inhibition of Butylone and Pentylone

| Compound | Transporter | IC50 (µM) in Rat Brain Synaptosomes |

| Butylone | DAT | 0.40 ± 0.02 nih.gov |

| SERT | 1.43 ± 0.16 nih.gov | |

| Pentylone | DAT | 0.12 ± 0.01 nih.gov |

| SERT | 1.36 ± 0.10 nih.gov |

Note: Lower IC50 values indicate greater potency.

Research on Receptor Binding Profiles

There is a significant lack of published research specifically detailing the receptor binding profile of this compound. Generally, synthetic cathinones are understood to have a higher affinity for monoamine transporters than for neurotransmitter receptors nih.gov. Studies on other cathinones have often shown low affinity for a wide range of receptors, including serotonergic, dopaminergic, and adrenergic receptor subtypes. For example, a study on butylone, mephedrone, and methylone found that their affinity for 5-HT2A receptors was similar to that of MDMA, but detailed binding profiles across a wider range of receptors are often not the primary focus of initial pharmacological characterizations researchgate.net. Without direct experimental data, the receptor binding profile of this compound remains speculative and an area requiring further investigation.

Mechanisms of Neurotransmitter System Modulation by this compound

The mechanism by which this compound modulates neurotransmitter systems is presumed to be primarily through the inhibition of monoamine transporters, leading to an increase in the synaptic availability of dopamine and norepinephrine. This action is consistent with the general mechanism of psychostimulant drugs.

Synthetic cathinones can be broadly categorized as either "releasers" or "blockers" (reuptake inhibitors) at monoamine transporters. Releasers, like amphetamine, are substrates for the transporters and reverse their function, causing a significant efflux of neurotransmitters from the presynaptic neuron. Blockers, like cocaine, bind to the transporter and prevent the reuptake of neurotransmitters from the synaptic cleft.

Research on butylone and pentylone has revealed a "hybrid" mechanism where they act as blockers at DAT but as substrates at SERT, inducing serotonin release nih.gov. The finding that this compound does not inhibit SERT suggests its mechanism may differ from these analogs at the serotonergic level researchgate.net. It is plausible that this compound functions primarily as a reuptake inhibitor at DAT and NET, similar to other cathinones that lack significant SERT interaction. However, without specific studies on this compound's ability to induce neurotransmitter release, its precise mechanism of modulating neurotransmitter systems remains to be fully elucidated.

Dibutylone Metabolism Research

In Vitro Metabolic Pathway Elucidation Using Biological Models (e.g., Human Liver Microsomes)

The metabolic profile of dibutylone has been effectively mapped through in vitro studies employing human liver microsomes (HLM). oup.comnih.gov This model is a standard tool in drug metabolism research as it contains a high concentration of Phase I drug-metabolizing enzymes, such as cytochrome P450s. nih.govdls.com In these studies, this compound is incubated with HLM, and the resulting mixture is analyzed to identify metabolites. oup.comnih.gov

Advanced analytical techniques, particularly liquid chromatography combined with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), have been instrumental in this research. oup.comnih.gov This technology allows for the separation, detection, and structural elucidation of various metabolites formed during the incubation period. oup.com Through this methodology, researchers have identified that this compound primarily undergoes Phase I biotransformation reactions. researchgate.net In a key study, five main metabolites were consistently generated and identified from the HLM incubations, providing a foundational map of its metabolic fate. oup.comoup.com The findings from these in vitro models have shown a high correlation with metabolites found in authentic human biological specimens, validating the use of HLM for predicting in vivo metabolism. researchgate.net

Identification and Characterization of Major Metabolites

The biotransformation of this compound leads to several major metabolites through three primary pathways: beta-keto reduction, N-demethylation, and demethylenation. oup.comoup.comnih.gov

The most prominent metabolic transformation for this compound is the reduction of its beta-ketone group. oup.comnih.gov This reaction, also known as hydrogenation, converts the ketone functional group into a hydroxyl group, resulting in the formation of 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-ol. oup.com This beta-keto reduced metabolite is often the most abundant metabolite detected in authentic human specimens, highlighting this as a major metabolic pathway. oup.comnih.gov The reduction of the ketone eliminates the formation of the characteristic acylium ion during mass spectrometry analysis, leading to a different fragmentation pattern compared to the parent compound. oup.com

N-demethylation is another significant pathway in this compound metabolism. oup.com This process involves the removal of a methyl group from the nitrogen atom of the dimethylamino group. The initial N-demethylation of this compound yields butylone (B606430). oup.com This finding is consistent with metabolic pathways observed for other similar synthetic cathinones, such as the conversion of dimethylone (B12757972) to methylone. oup.com Butylone, being a psychoactive substance itself, can undergo further metabolism. oup.comnih.gov A subsequent N-demethylation of butylone results in the formation of N-desmethyl-butylone, which is therefore a common metabolite for both this compound and butylone. oup.com

Demethylenation involves the opening of the methylenedioxy ring, a characteristic structural feature of this compound. This metabolic process results in the formation of a catechol structure. oup.com The primary demethylenated metabolite of this compound is 1-(3,4-dihydroxyphenyl)-2-(dimethylamino)butan-1-one. oup.com For many methylenedioxy-substituted synthetic cathinones, demethylenation is a dominant pathway, often followed by O-methylation of the resulting catechol group. nih.gov

Table 1: Major Metabolites of this compound Identified in In Vitro Studies

| Metabolite ID | Metabolite Name | Metabolic Pathway |

|---|---|---|

| M1 | 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-ol | Beta-Keto Reduction |

| M2 | 1-(3,4-dihydroxyphenyl)-2-(dimethylamino)butan-1-one | Demethylenation |

| M4 | Butylone | N-Demethylation |

Biotransformation Comparative Studies with Other Synthetic Cathinones

The metabolic pathways of this compound show significant similarities to other synthetic cathinones, particularly those with a beta-keto-methylenedioxyamphetamine structure. researchgate.netoup.com The N-dealkylation and β-ketone reduction pathways are common across this class of compounds. nih.govjfda-online.com

A comparative in vitro study of nine different methylenedioxy-substituted cathinones, including this compound, pentylone (B609909), and ethylone (B12757671), confirmed these shared metabolic routes. nih.govjfda-online.com The research noted that cathinones with N,N-dimethylamino groups, such as this compound and dimethylone, exhibited higher ratios of N-dealkylation and β-ketone reduction compared to other analogues. nih.govjfda-online.com The conversion of this compound to butylone via N-demethylation is directly analogous to the metabolism of dimethylone to methylone, indicating a predictable metabolic step for N,N-dimethylated cathinones. oup.com Similarly, the metabolism of mephedrone, another widely known synthetic cathinone (B1664624), also involves N-demethylation and the reduction of the beta-keto group. nih.gov These comparative findings are crucial for identifying class-specific metabolites and understanding cross-reactivity in toxicological screenings. oup.com

Research on Metabolic Biomarker Identification for Analytical Applications

A primary goal of studying drug metabolism is to identify unique biomarkers for definitive confirmation of intake in forensic and clinical settings. For this compound, the beta-keto reduced metabolite, 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-ol, has been identified as the most suitable biomarker. oup.comnih.gov Its prominence in biological samples and its uniqueness to the parent drug make it a reliable indicator of this compound exposure. oup.comnih.gov

In contrast, butylone is not considered an effective biomarker. nih.govresearchgate.net Although it is a confirmed metabolite of this compound, its presence could be confounding due to two main reasons: potential co-ingestion of both this compound and butylone, or the presence of butylone as a synthetic impurity in illicitly manufactured this compound. oup.comoup.com Likewise, N-desmethyl-butylone is not a specific biomarker for this compound, as it is also a metabolite of butylone itself. oup.com The verification of these in vitro-identified metabolites in authentic human specimens, such as blood and urine, has solidified the status of the beta-keto reduced metabolite as the definitive biomarker for forensic toxicological analysis of this compound use. oup.comnih.gov Research also suggests that metabolites from β-ketone reduction can serve as reliable targets that extend the detection window in urine analysis. nih.govjfda-online.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-ol |

| 1-(3,4-dihydroxyphenyl)-2-(dimethylamino)butan-1-one |

| Butylone |

| This compound |

| Dimethylone |

| Ethylone |

| Mephedrone |

| Methylone |

| N-desmethyl-butylone |

Analytical Methodologies for Dibutylone Detection and Characterization

Chromatographic Techniques: Development and Validation

Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone of dibutylone analysis. These techniques offer high sensitivity and selectivity, which are essential for the unambiguous identification of the substance in complex matrices.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique in forensic drug analysis due to its high specificity and sensitivity. researchgate.net For synthetic cathinones like this compound, GC-MS provides valuable information for identification. However, the thermal instability of some cathinones can present analytical challenges. ojp.gov

In the electron impact ionization mode (EI-MS), this compound and its isomers can produce similar mass spectra, making differentiation difficult based on mass spectral data alone. nist.gov For instance, the characteristic fragment ions for this compound may include m/z 86.1 (base peak), 71.2, 121.1, and 149.0. nih.gov Due to these similarities, chromatographic separation is critical. Targeted GC-MS methods have been developed to maximize retention time differences among synthetic cathinones, thereby improving the confidence in identification. nih.govnih.gov The development of such methods involves the careful optimization of GC parameters, such as the column type and temperature programming, to achieve the necessary separation. nih.govnih.gov Despite these advancements, some isomers may still co-elute or have very similar retention times, necessitating the use of alternative or complementary analytical approaches. nist.gov

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Characteristic Fragment Ions (m/z) | 86.1 (base peak), 71.2, 121.1, 149.0 | nih.gov |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF) are powerful techniques for the analysis of this compound. oup.comnih.govnih.govoup.comresearchgate.net These methods offer high sensitivity and specificity and can overcome some of the limitations of GC-MS, particularly for thermally labile compounds.

Validated LC-MS/MS methods have been developed for the quantification of a wide range of synthetic cathinones, including this compound, in various biological matrices such as blood and urine. nih.govnih.govresearchgate.net These methods typically involve a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govnih.gov This approach provides excellent selectivity by monitoring specific precursor-to-product ion transitions. For example, a study presenting a validated LC-MS/MS method for 16 synthetic cathinones reported a retention time of 6.07 minutes for this compound. nih.gov

LC-QTOF-MS has also been successfully applied to the analysis of this compound and its metabolites. oup.comoup.comresearchgate.netnih.gov This high-resolution mass spectrometry technique provides accurate mass measurements, which aids in the identification of unknown compounds and the elucidation of metabolic pathways. oup.comoup.comnih.gov One study utilized a SCIEX TripleTOF® 5600+ quadrupole time-of-flight mass spectrometer to identify five metabolites of this compound. oup.comresearchgate.netnih.gov

Table 2: LC-MS/MS Parameters for this compound Analysis

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Reference |

|---|---|---|---|---|---|

| This compound | 6.07 | 236 | 86 | 191 | nih.gov |

Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over conventional HPLC, including faster analysis times and improved resolution. When coupled with high-resolution mass spectrometry (HRMS), UHPLC is a powerful tool for the screening and quantification of a large number of psychoactive substances, including this compound. nih.govnih.gov

UHPLC-HRMS methods have been developed for the targeted screening of synthetic cathinones in various matrices. europeanreview.org These methods often utilize a full-scan data-dependent MS2 acquisition mode, which allows for the identification of a wide range of compounds. nih.gov The high resolving power of the mass spectrometer enables the differentiation of compounds with the same nominal mass. The chromatographic component is crucial for separating isomers that cannot be distinguished by mass spectrometry alone. europeanreview.org

The differentiation of this compound from its structural isomers, such as eutylone (B1425526) and pentylone (B609909), is a significant analytical challenge. researchgate.net These compounds can have very similar mass spectra, making chromatographic separation essential for their unambiguous identification. researchgate.netnist.gov

Various chromatographic strategies have been explored to achieve the separation of these isomers. In GC-MS, the choice of the chromatographic column and the temperature program can significantly impact the separation. nih.gov For instance, a study on the differentiation of synthetic cathinone (B1664624) isomers using GC-EI-MS and multivariate analysis included this compound, eutylone, and pentylone. researchgate.net Similarly, in liquid chromatography, the selection of the stationary phase is critical. While some methods may not fully resolve all isomers, such as 3-MMC and 4-MMC, specific column chemistries, like those with strong pi-pi interactions, can provide the necessary selectivity for separating closely related aromatic compounds. europeanreview.orgrestek.com The development of methods that can reliably separate these isomers is crucial for accurate forensic and toxicological analysis. ojp.govdntb.gov.ua

Advanced Spectroscopic Characterization

While chromatographic techniques coupled with mass spectrometry are the primary tools for this compound detection, advanced spectroscopic methods provide definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unequivocal structural elucidation of new psychoactive substances, including this compound. nih.govresearchgate.net When a new substance is encountered, NMR, in conjunction with other analytical data, can confirm the precise molecular structure.

A study detailing the identification of this compound in an unknown sample utilized a combination of GC-MS, HRMS, and ¹H NMR spectroscopy. nih.gov After separation and purification, the ¹H NMR spectrum of the main component was recorded and confirmed the structure as this compound. nih.gov This comprehensive approach, combining chromatographic and spectroscopic data, provides the highest level of confidence in the identification of the compound. NMR is particularly powerful for differentiating between isomers, which can be challenging with mass spectrometry-based methods alone. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopies for Vibrational Analysis

Infrared (IR) and Raman spectroscopies are powerful non-destructive techniques used to probe the vibrational modes of molecules. These methods provide detailed information about the functional groups present in a compound and its molecular structure. For this compound, these techniques are crucial for identification and characterization, particularly in distinguishing it from its isomers.

Infrared spectroscopy of synthetic cathinones, including this compound, reveals characteristic absorption bands. A prominent, intense band typically appears in the region of 1700–1674 cm⁻¹, which corresponds to the carbonyl (C=O) stretching vibration. researchgate.net Another medium-to-strong peak is observed between 1605–1580 cm⁻¹, indicating stretching vibrations within the aromatic ring (C=C). researchgate.net Additionally, bands with lower intensity are often found near 2700–2400 cm⁻¹, corresponding to the amine salt. researchgate.net

Analysis of this compound hydrochloride using Fourier Transform Infrared (FTIR) spectroscopy with a diamond attenuated total reflectance (ATR) attachment shows characteristic peaks at several wavenumbers, as detailed in the table below. swgdrug.org

Raman spectroscopy serves as a complementary technique to IR spectroscopy. For cathinone derivatives, Raman spectra show characteristic shifts for the carbonyl (C=O) and aromatic (C=C) groups. researchgate.net It is important to note that polymorphism, the ability of a solid material to exist in multiple crystalline forms, has been reported for hydrochloride salts of cathinones like this compound. researchgate.netresearchgate.net These different polymorphs can yield distinct FTIR and Raman spectra, which can complicate identification but also provides deeper structural insights. researchgate.netresearchgate.net For example, different polymorphs of a related cathinone showed shifts in the C=O band from 1673 cm⁻¹ to 1686 cm⁻¹ in their Raman spectra, reflecting differences in crystal packing and conformation. researchgate.net

| Wavenumber (cm⁻¹) | Associated Vibrational Mode |

|---|---|

| 1680 | Carbonyl (C=O) Stretching |

| 1600 | Aromatic Ring (C=C) Stretching |

| 1440 | CH₂/CH₃ Bending |

| 1280 | Aryl-Alkyl Ether (C-O) Stretching |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an essential analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.orgou.edu By measuring the angles and intensities of X-rays diffracted by a crystal, a detailed model of the molecular and crystal structure can be generated. wikipedia.org

For this compound hydrochloride, single-crystal X-ray diffraction analysis has confirmed its solid-state structure. It crystallizes in a monoclinic space group, P2₁/c. evitachem.com The crystal lattice is stabilized by a network of intermolecular forces. evitachem.com Key among these are the strong ionic hydrogen bonds formed between the protonated tertiary amine and the chloride ion (N⁺−H···Cl⁻), with a typical bond length of approximately 2.1 Å. evitachem.com

In addition to these primary ionic interactions, the crystal structure is further stabilized by weaker forces. Van der Waals interactions occur between the hydrophobic alkyl chains, and π-stacking interactions are observed between the benzodioxole rings of adjacent molecules, with a typical stacking distance of 3.5–4.0 Å. evitachem.com This detailed structural information is invaluable for unequivocally confirming the identity of the compound and understanding its physicochemical properties.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Interactions | N⁺−H···Cl⁻ hydrogen bonds |

| Van der Waals forces | |

| π-stacking |

Ambient Ionization Mass Spectrometry Techniques (e.g., DART-MS)

Ambient ionization mass spectrometry (AIMS) techniques have gained prominence for the rapid detection of new psychoactive substances (NPS), including synthetic cathinones like this compound. researchgate.netnih.govkcl.ac.uk These methods allow for the analysis of samples in their native state with minimal or no preparation, significantly reducing analysis time compared to traditional chromatographic methods. nih.govchromatographyonline.com

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is a leading ambient ionization technique used for this purpose. rsc.org In DART, a heated stream of inert gas, such as helium or nitrogen, is subjected to a glow discharge, creating a plasma of ions, electrons, and excited-state (metastable) atoms. jeol.com The metastable atoms react with atmospheric water molecules to form protonated water clusters, which then ionize the analyte molecule (M), typically through proton transfer to form [M+H]⁺ ions. jeol.com The sample is simply placed in the path of the gas stream, and the resulting ions are drawn into the mass spectrometer for analysis. jeol.com

The application of DART-MS to the analysis of synthetic cathinones is particularly advantageous due to its speed and efficiency. rsc.org Analysis can often be performed in seconds, as opposed to the longer run times required for gas chromatography-mass spectrometry (GC-MS). chromatographyonline.com This makes it a powerful tool for high-throughput screening. When coupled with high-resolution mass spectrometry (HRMS), DART can provide accurate mass measurements, which aids in the differentiation of isobaric and other structurally similar cathinones. rsc.org Furthermore, in-source collision-induced dissociation (CID) can be employed to generate characteristic fragment ions, providing additional structural information to confirm the identity of the substance. rsc.org

Prevalence, Trends, and Forensic Science Research

Historical Trends of Dibutylone Detection in Seized Materials

The history of this compound can be traced back to a 1967 patent, though its appearance as a recreational drug is much more recent. oup.com Forensic laboratories began identifying this compound in seized materials in the 2010s, following the rise of other synthetic cathinones.

The detection of this compound in drug seizures followed the rise and fall of other popular cathinones. For instance, studies monitoring drug use at electronic dance music (EDM) festivals in the United States noted a clear succession of substances. After the disappearance of alpha-PVP following 2014, there was a significant increase in ethylone (B12757671) positivity in 2015, which then rapidly decreased in 2016. cfsre.org This decline in ethylone coincided with the emergence of this compound. cfsre.orggovinfo.gov

By 2016, data from the National Forensic Laboratory Information System (NFLIS) in the United States showed that this compound had become the fourth most commonly detected phenethylamine (B48288) drug and the most prevalent novel phenethylamine, surpassing ethylone from the previous year. oup.com This trend continued, and in 2018, the Drug Enforcement Administration (DEA) reported that this compound was the third most common drug of the cathinone (B1664624) class identified in its seizures. wikipedia.org

| Year | Event | Source |

|---|---|---|

| 1967 | First mentioned in a patent. | oup.com |

| 2010 | First reported to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) by Finland. | oup.com |

| 2014 | Tablets containing this compound seized and identified in Sweden. | oup.com |

| 2016 | First reported in the United States. | oup.com |

| 2016 | Identified for the first time in samples from EDM festival attendees in Miami. | cfsre.org |

| 2016 | Became the most commonly detected novel phenethylamine in the U.S. (NFLIS data). | oup.com |

| 2018 | Ranked as the third most common cathinone in DEA seizures. | wikipedia.org |

Geographic and Temporal Emergence Patterns of this compound

The emergence of this compound followed a distinct geographic and temporal pattern, typical of many NPS. It first appeared in Europe before being widely detected in North America.

Finland reported the substance to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in 2010. oup.com However, more substantial forensic data became available in 2014, when tablets containing this compound were seized and positively identified in Sweden. oup.com

The United States saw the emergence of this compound a few years later. It was not reported in forensic casework until 2016. oup.com A study focusing on NPS trends among EDM festival attendees pinpointed its first identification in that population to Miami in 2016. cfsre.org By 2017, its presence was also being monitored in other U.S. cities, including Tampa and Atlanta, indicating its spread. cfsre.orggovinfo.gov This pattern highlights the global nature of the NPS market, where substances identified in one region often appear in others as trafficking routes and user preferences evolve.

Comparative Analysis of this compound Prevalence with Other Novel Psychoactive Substances (NPS)

This compound's prevalence is best understood in the context of the broader, highly fluid NPS market. Synthetic cathinones are the second largest category of NPS monitored by European authorities. nih.gov The market is characterized by a rapid turnover, where one substance is quickly replaced by another in response to legislative controls or changing user demand.

This compound's rise directly followed the decline of its predecessors. As forensic data shows, the decrease in the prevalence of alpha-PVP and ethylone created a market vacancy that this compound and N-ethyl pentylone (B609909) subsequently filled. cfsre.orggovinfo.gov In a study comparing the abuse potential of several synthetic cathinones, the reinforcing effectiveness of this compound was found to be comparable to methamphetamine and greater than that of N-ethylpentylone and ethylone. nih.gov

While it gained significant prevalence, this compound was also implicated in adverse public health outcomes. In the United Kingdom, excluding the widely known mephedrone, this compound was among the synthetic cathinones most commonly implicated in drug-related deaths, alongside MDPHP, α-PHP, and α-PVP. www.gov.uk However, consistent with the transient nature of NPS, UK data also indicates a reduction in deaths involving this compound since 2020, although the numbers are small. www.gov.uk

The dynamic nature of the NPS market means that even as this compound became established, newer cathinones were already emerging. More recent trends show a shift towards substances like eutylone (B1425526) and N,N-dimethylpentylone (dipentylone), which have in turn become highly prevalent in seizures and toxicology cases in the early 2020s. aegislabs.comdiva-portal.org

| Substance | Relationship to this compound | Prevalence Trend | Source |

|---|---|---|---|

| alpha-PVP | Predecessor | Disappeared from monitored U.S. populations after 2014. | cfsre.orggovinfo.gov |

| Ethylone | Predecessor | Positivity peaked in 2015 and rapidly decreased in 2016 as this compound emerged. | oup.comcfsre.org |

| N-ethyl pentylone | Contemporary | Emerged alongside this compound, filling the market gap left by ethylone. | cfsre.orggovinfo.gov |

| Eutylone | Successor | Became a highly prevalent synthetic cathinone after the peak of this compound. | aegislabs.comojp.gov |

| N,N-dimethylpentylone | Successor | Has been increasingly detected worldwide since the international control of eutylone. | diva-portal.org |

Dibutylone Behavioral Pharmacology Research

Locomotor Activity Studies in Animal Models

Studies in animal models, such as mice and rats, have investigated the effects of Dibutylone on locomotor activity. This compound has been shown to increase locomotor activity. nih.govnih.gov In one study using Swiss-Webster mice, this compound produced dose- and time-dependent increases in locomotor activity. nih.gov Effects were observed within 10 minutes and lasted for 2–3 hours. nih.gov The peak effect on locomotor activity was observed at a dose of 25 mg/kg. nih.gov

When compared to other compounds, the maximal effects of this compound on locomotor activity were similar to those of N-ethylpentylone, dimethylone (B12757972), and clephedrone (B10765662). nih.govnih.gov The relative potency for increasing locomotor activity was ranked as methamphetamine > N-ethylpentylone > clephedrone > dimethylone > MDMA > cocaine > this compound. nih.govnih.gov

The following table summarizes the relative potency of this compound compared to other substances in inducing locomotor activity:

| Compound | Relative Potency (Locomotor Activity) |

| Methamphetamine | Highest |

| N-ethylpentylone | High |

| Clephedrone | Moderate-High |

| Dimethylone | Moderate |

| MDMA | Moderate-Low |

| Cocaine | Low |

| This compound | Lowest |

Discriminative Stimulus Effects in Animal Models

Drug discrimination studies in animals are used to assess the subjective effects of psychoactive compounds and can predict abuse liability. nih.govmdpi.comnih.govresearchgate.net These studies train animals to discriminate between a specific drug and a vehicle (e.g., saline), and then test whether a novel compound produces similar internal cues, leading the animal to respond as if it had received the training drug. nih.govmdpi.comunl.edu

Substitution for Classical Psychostimulants (e.g., Methamphetamine, Cocaine)

This compound has been evaluated for its ability to substitute for the discriminative stimulus effects of classical psychostimulants like methamphetamine and cocaine in rats. Studies have shown that this compound fully substituted for the discriminative stimulus effects of both methamphetamine and cocaine in Sprague-Dawley rats. nih.govnih.govresearchgate.net This indicates that this compound produces internal cues similar to those produced by these well-established psychostimulants. nih.govnih.govresearchgate.net

Substitution for Empathogens (e.g., MDMA)

In addition to psychostimulant-like effects, this compound has also been tested for its ability to substitute for the discriminative stimulus effects of empathogens such as MDMA. Research indicates that this compound fully substituted for the discriminative stimulus effects of MDMA in rats. nih.govnih.govnih.govnih.gov This suggests that this compound shares subjective effects with MDMA, a compound known for its entactogenic properties. nih.govnih.govnih.govnih.gov

Reinforcing Effects Assessment in Animal Self-Administration Models

The intravenous self-administration model in animals is a widely recognized method for assessing the reinforcing effects of drugs, which is a key component of their abuse potential. mdpi.compreprints.org In this paradigm, animals learn to perform an action (e.g., pressing a lever) to receive an infusion of the drug. mdpi.compreprints.orgfrontiersin.org

Studies using self-administration in rats have demonstrated that this compound functions as a reinforcer. benchchem.commdpi.comnih.gov This indicates that animals will work to administer this compound, suggesting it has potential for addiction. benchchem.commdpi.comnih.gov In a study comparing this compound, ethylone (B12757671), and N-ethylpentylone to methamphetamine, all three cathinones acted as reinforcers, although their reinforcing potency was lower than that of methamphetamine. mdpi.comnih.govpreprints.org Based on behavioral economic analysis, the rank order of reinforcing effectiveness was determined to be methamphetamine ≈ this compound > N-ethylpentylone ≈ ethylone. mdpi.comnih.govpreprints.org

The following table summarizes the relative reinforcing effectiveness based on behavioral economic analysis:

| Compound | Relative Reinforcing Effectiveness |

| Methamphetamine | Highest (≈ this compound) |

| This compound | High (≈ Methamphetamine) |

| N-ethylpentylone | Moderate (≈ Ethylone) |

| Ethylone | Moderate (≈ N-ethylpentylone) |

Comparative Behavioral Profiles with Other Synthetic Cathinones

Comparative studies have evaluated the behavioral profile of this compound alongside other synthetic cathinones. As noted in the sections above, this compound increases locomotor activity, similar to N-ethylpentylone, dimethylone, and clephedrone, although it is less potent than some of these compounds and methamphetamine. nih.govnih.gov

In terms of discriminative stimulus effects, this compound's ability to fully substitute for both psychostimulants (methamphetamine, cocaine) and empathogens (MDMA) distinguishes its profile and suggests a blend of subjective effects. nih.govnih.govnih.govresearchgate.netnih.gov Other cathinones show varying degrees of substitution for these training drugs. For example, dimethylone also fully substituted for methamphetamine and MDMA but only partially for cocaine, while N-ethylpentylone fully substituted for methamphetamine and cocaine but only partially for MDMA. nih.govnih.gov Clephedrone fully substituted for methamphetamine, cocaine, and MDMA. nih.govnih.gov

In self-administration studies, this compound demonstrated reinforcing effectiveness comparable to methamphetamine, and higher than N-ethylpentylone and ethylone. mdpi.comnih.govpreprints.org This places this compound among the more reinforcing synthetic cathinones evaluated in this comparative study. mdpi.comnih.govpreprints.org The behavioral profile of this compound, exhibiting both psychostimulant- and empathogen-like discriminative stimulus effects and serving as a reinforcer in animal models, highlights its complex pharmacological actions and potential for abuse. benchchem.comnih.govnih.govmdpi.comnih.gov

Structure Activity Relationship Studies of Dibutylone and Analogs

Impact of Structural Modifications on Monoamine Transporter Interactions

The primary mechanism of action for dibutylone and its analogs involves the inhibition of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). The affinity and selectivity of these compounds for each transporter are heavily influenced by their chemical structure.

This compound is a β-keto-N,N-dimethyl-3,4-methylenedioxyamphetamine. Key structural features that can be modified to alter its activity include the alkyl substituents on the amine, the length of the α-carbon side chain, and substitutions on the phenyl ring.

One of the most significant structural modifications influencing monoamine transporter activity is the nature of the N-alkyl substituents. This compound possesses two butyl groups on the nitrogen atom. Research comparing this compound to its structural isomers, such as eutylone (B1425526) (N-ethyl-N-butyl) and pentylone (B609909) (N-propyl-N-butyl), reveals important SAR principles. A study by Glatfelter and colleagues in 2021 directly compared the in vitro effects of this compound, eutylone, and pentylone on monoamine transporters in rat brain synaptosomes. nih.govnih.gov

The study found that this compound, eutylone, and pentylone displayed nearly identical and potent inhibitory effects at the dopamine transporter (DAT), with IC50 values around 120 nM. nih.gov Their potency at the norepinephrine transporter (NET) was approximately 10-fold weaker. nih.gov A notable difference emerged in their interaction with the serotonin transporter (SERT). While eutylone and pentylone were effective inhibitors of serotonin uptake, this compound showed no significant inhibitory activity at SERT. nih.govnih.gov This suggests that the presence of two larger butyl groups on the nitrogen atom in this compound sterically hinders its interaction with the serotonin transporter.

Furthermore, eutylone and pentylone demonstrated weak partial releasing activity at SERT, a characteristic that was absent in this compound. nih.govwho.int This indicates that the N-alkyl substitution pattern not only affects the binding affinity but also the functional outcome of the interaction with the transporter (i.e., inhibition versus release). The tertiary amine structure of this compound appears to diminish its capacity to act as a substrate for any of the monoamine transporters. nih.gov

Lengthening the α-carbon chain in cathinone (B1664624) analogs has also been shown to generally increase potency at DAT. nih.gov This is consistent with the observation that this compound and its isomers, which have a propyl group at the α-carbon, are more potent DAT inhibitors than methylone, which has a methyl group at this position. nih.gov

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

|---|---|---|---|

| This compound | ~120 | >1000 | >10000 |

| Eutylone | ~120 | >1000 | ~8800 |

| Pentylone | ~120 | >1000 | ~640 |

| Methylone | >1000 | >1000 | ~500 |

Correlation between Structural Changes and Behavioral Effects in Animal Models

The alterations in monoamine transporter interactions resulting from structural modifications directly correlate with the behavioral effects observed in animal models. The primary behavioral assay used to assess the stimulant properties of these compounds is the measurement of locomotor activity.

In the same study by Glatfelter et al. (2021), the locomotor stimulant effects of this compound, eutylone, and pentylone were assessed in mice. All three compounds produced a dose-dependent increase in locomotor activity, confirming their psychostimulant properties. nih.govnih.gov However, there were notable differences in their potency and efficacy. Eutylone was found to be the most potent and efficacious of the three, with an ED50 of approximately 2 mg/kg. nih.gov

The potent locomotor stimulant effects of these compounds are primarily attributed to their strong inhibition of the dopamine transporter (DAT), which leads to increased levels of dopamine in the synaptic cleft. The similar high potency of this compound, eutylone, and pentylone at DAT in vitro is consistent with their robust stimulant effects in vivo. The differences in their in vivo potencies may be related to pharmacokinetic factors or subtle differences in their interactions with other neuronal targets that were not assessed.

The lack of activity at the serotonin transporter (SERT) for this compound, compared to the SERT inhibition and partial release by eutylone and pentylone, may also contribute to differences in their qualitative behavioral effects, although this was not specifically investigated in the locomotor activity assay. Generally, compounds with significant serotonergic activity may have a different behavioral profile, potentially with more empathogenic or psychedelic-like effects, compared to purely dopaminergic stimulants.

Studies on other N-alkyl substituted cathinones have shown that increasing the length of the N-alkyl chain can influence behavioral outcomes. For instance, N-ethylpentylone has been shown to produce locomotor stimulant effects in rats, as well as anxiolytic-like and aggressive behaviors with repeated administration. nih.govresearchgate.net These findings underscore the principle that even minor modifications to the N-alkyl substituents can lead to significant changes in the behavioral profile of these compounds.

| Compound | ED50 (mg/kg, s.c.) |

|---|---|

| This compound | ~5.0 |

| Eutylone | ~2.0 |

| Pentylone | ~4.0 |

Computational Chemistry Approaches to this compound Analogs

While specific computational studies on this compound are limited in the published literature, computational chemistry offers powerful tools to investigate the structure-activity relationships of its analogs at the molecular level. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) analysis have been applied to the broader class of cathinones to elucidate their interactions with monoamine transporters.

Molecular Docking simulations can be used to predict the binding pose of this compound and its analogs within the binding pockets of DAT, NET, and SERT. These models can help to explain the observed differences in transporter affinity. For instance, docking studies could visualize how the bulky N,N-dibutyl groups of this compound might clash with residues in the SERT binding pocket, preventing a stable interaction, while the smaller N-alkyl groups of eutylone and pentylone can be more readily accommodated. Key amino acid residues within the transporter binding sites, such as aspartate, phenylalanine, and tyrosine, are known to form crucial interactions with ligands. mdpi.com Docking studies can map these interactions for each analog, providing a structural basis for their differing pharmacological profiles.

Molecular Dynamics (MD) Simulations can provide further insights by simulating the dynamic behavior of the ligand-transporter complex over time. researchgate.net MD simulations can reveal how the binding of different analogs affects the conformational changes of the transporter, which is essential for its function. researchgate.net For example, these simulations could help to understand why eutylone and pentylone act as partial releasers at SERT, while this compound does not. The simulations might show that the former compounds induce a conformational state in the transporter that is permissive to substrate translocation, whereas this compound stabilizes an inhibited state.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical properties of a series of compounds with their biological activities. nih.govacs.org For this compound and its analogs, a QSAR model could be developed to predict the monoamine transporter affinity and locomotor stimulant potency based on various molecular descriptors, such as lipophilicity, electronic properties, and steric parameters of the N-alkyl and α-carbon substituents. nih.gov Such models can be valuable for predicting the pharmacological properties of new, unsynthesized analogs and for understanding the key molecular features that drive their activity. For para-substituted methcathinone (B1676376) analogs, QSAR studies have shown that the steric bulk of the substituent plays a crucial role in determining the selectivity for DAT versus SERT. nih.gov A similar approach could be applied to N,N-dialkyl cathinones like this compound to quantify the impact of the N-alkyl chain length and branching on transporter selectivity.

Impurity Profiling and Precursor Analysis in Dibutylone Synthesis

Identification of Synthesis Byproducts and Unreacted Precursors

The synthesis of dibutylone, a substituted cathinone (B1664624), typically involves the reaction of a precursor ketone with an amine, often through reductive amination. The specific impurities present in a sample can vary significantly depending on the chosen synthetic pathway and the purity of the starting materials.

Common Precursors:

Piperonal (Heliotropin): A primary precursor that can be converted to 3,4-methylenedioxyphenyl-2-butanone.

Safrole and Isosafrole: These are closely related precursors that can also be used to synthesize the necessary ketone intermediate.

2-Bromo-3′,4′-methylenedioxybutyrophenone: A key intermediate that is reacted with dimethylamine (B145610) to form this compound.

Dimethylamine: The amine source required to introduce the dimethylamino group.

Likely Synthesis Byproducts and Unreacted Precursors:

Based on common clandestine synthesis methods for cathinones, the following impurities may be identified in this compound samples:

Unreacted Precursors: The final product may contain traces of unreacted starting materials such as piperonal, safrole, or 2-bromo-3′,4′-methylenedioxybutyrophenone. The presence and concentration of these precursors can indicate the efficiency of the synthesis and purification steps.

Butylone (B606430) (bk-MBDB): This compound is structurally very similar to this compound, differing by a single methyl group on the nitrogen atom. Butylone can be present as an impurity if the dimethylamine used in the synthesis is contaminated with methylamine, or if a demethylation reaction occurs during synthesis.

N-Formyl-dibutylone: Formylated byproducts are common in syntheses that utilize the Leuckart reaction, a method of reductive amination. The presence of N-formyl-dibutylone could strongly suggest this synthetic route was employed.

Dimeric Impurities: Self-reaction of precursor molecules or intermediates can lead to the formation of larger, dimeric structures. These are often characteristic of specific reaction conditions.

Over-reduced Products: The beta-ketone group of this compound can be reduced to a hydroxyl group, forming the corresponding alcohol. This can occur if the reducing agent used is too strong or if the reaction is not carefully controlled.

| Impurity | Potential Origin | Significance |

|---|---|---|

| Piperonal/Safrole | Unreacted starting material | Indicates incomplete reaction or poor purification |

| 2-Bromo-3′,4′-methylenedioxybutyrophenone | Unreacted intermediate | Points to the specific synthetic pathway used |

| Butylone | Contaminated precursor (methylamine) or side reaction | Can be confused with a metabolite |

| N-Formyl-dibutylone | Byproduct of the Leuckart reaction | Suggests a specific reductive amination method |

| Dimeric Compounds | Side reactions during synthesis | Can provide clues about reaction conditions |

| β-keto reduced this compound | Over-reduction during synthesis | Indicates lack of reaction control |

Methodologies for Impurity Profiling in Research Samples

A combination of analytical techniques is essential for the comprehensive profiling of impurities in this compound samples. These methods provide both separation of the complex mixture and structural information for the identification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for impurity profiling. GC separates the volatile components of the sample, and the mass spectrometer provides fragmentation patterns that can be used to identify known and unknown compounds by comparing them to spectral libraries. GC-MS is particularly useful for identifying unreacted precursors and many synthesis byproducts.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and suitable for analyzing less volatile or thermally labile compounds that are not amenable to GC-MS. The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of selected ions, providing more detailed structural information and enhancing the confidence of identification. This technique is valuable for characterizing larger, more complex byproducts like dimers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of molecules. While not typically used for routine screening due to its lower sensitivity compared to mass spectrometry, NMR is invaluable for the definitive structural elucidation of unknown impurities that have been isolated from a sample. Both 1D and 2D NMR techniques can be employed to fully characterize the chemical structure of a novel byproduct.

| Technique | Primary Application | Strengths | Limitations |

|---|---|---|---|

| GC-MS | Screening and identification of volatile impurities | Extensive spectral libraries, good for routine analysis | Not suitable for non-volatile or thermally unstable compounds |

| LC-MS/MS | Analysis of a wide range of impurities, including non-volatile ones | High sensitivity and selectivity, provides structural information | Library matching can be less straightforward than GC-MS |

| NMR | Definitive structural elucidation of unknown impurities | Provides unambiguous structural information | Lower sensitivity, requires isolated and purified samples |

Differentiation of Metabolic Byproducts from Synthesis Impurities in Analytical Contexts

A significant challenge in the forensic analysis of this compound is distinguishing between impurities introduced during synthesis and byproducts formed through metabolic processes in the body. This is particularly critical when analyzing biological samples.

One of the primary metabolic pathways for this compound is N-demethylation, which results in the formation of butylone . nih.gov As mentioned earlier, butylone can also be present as a synthesis impurity. Therefore, the mere presence of butylone in a biological sample is not conclusive evidence of this compound consumption.

Another major metabolic pathway is the reduction of the beta-ketone group to a secondary alcohol, forming a dihydro-dibutylone metabolite. nih.gov This hydrogenation product is a key biomarker for this compound ingestion. nih.gov While over-reduction can occur during synthesis, the specific stereoisomer formed metabolically may differ from that produced in a clandestine lab, offering a potential avenue for differentiation.

Key Differentiation Strategies:

Ratio Analysis: In some cases, the relative ratio of this compound to butylone can provide clues. A high concentration of butylone relative to this compound might suggest co-ingestion or that the sample contains primarily the synthesis byproduct. However, metabolic rates can vary, making this approach non-definitive.

Identification of Unique Metabolites: The presence of specific phase II metabolites, such as glucuronide or sulfate (B86663) conjugates of this compound and its phase I metabolites, is a strong indicator of biological processing, as these are not formed during chemical synthesis.

Analysis of Non-Biological Samples: When possible, analyzing the original seized product (e.g., powders, tablets) can help to establish the initial impurity profile. If butylone is present in the product, its presence in a biological sample is more likely to be from ingestion of the impure substance.

Chiral Analysis: The enzymatic reactions in the body are often stereospecific, meaning they produce a specific enantiomer or a different enantiomeric ratio of a metabolite compared to a synthetic chemical reaction. Chiral chromatography could potentially be used to differentiate between metabolic and synthetic origins of a shared compound like the reduced alcohol of this compound.

| Compound | Origin as Synthesis Impurity | Origin as Metabolite | Differentiation Clues |

|---|---|---|---|

| Butylone | Yes (from contaminated precursors or side reactions) | Yes (via N-demethylation) | Ratio to parent drug, presence in original product |

| Dihydro-dibutylone (reduced ketone) | Possible (over-reduction) | Yes (major metabolic pathway) | Presence of phase II conjugates, potential stereoisomeric differences |

| Glucuronide/Sulfate Conjugates | No | Yes (Phase II metabolism) | Definitive marker of biological processing |

Future Directions in Dibutylone Research

Addressing Evidence Gaps in Comparative Pharmacology and Behavioral Studies

Despite some existing research, there remain significant evidence gaps in the comparative pharmacology and behavioral effects of dibutylone relative to other stimulants and synthetic cathinones service.gov.ukmmu.ac.uk. Studies have begun to compare this compound with analogs such as ethylone (B12757671) and N-ethylpentylone in self-administration and behavioral economics analyses in rats researchgate.net. These studies indicate that this compound can function as a reinforcer, although its reinforcing potency and efficacy may be lower than that of methamphetamine benchchem.comresearchgate.net. The rank order of reinforcing effectiveness has been suggested as methamphetamine ≈ this compound > N-ethylpentylone ≈ ethylone, based on the demand elasticity of the economic demand curve researchgate.net.

Future studies should aim to:

Conduct comprehensive comparative studies of this compound's interaction with monoamine transporters (DAT, NET, SERT) alongside a wider range of synthetic cathinones using standardized in vitro assays. While some studies show this compound inhibits DAT and NET uptake, unlike eutylone (B1425526) and pentylone (B609909), it did not inhibit SERT uptake researchgate.net.

Perform detailed behavioral studies in animal models to compare the psychostimulant, reinforcing, and potential dependence-inducing effects of this compound against a broader panel of prevalent stimulants, utilizing methodologies such as self-administration under progressive ratio schedules mdpi.com.

Investigate the relationship between findings from animal studies and observed effects in humans to improve the translatability of research service.gov.uk.

Interactive Data Table: Comparative Reinforcing Effectiveness in Rats

| Substance | Relative Potency (Rank Order) | Reinforcing Effectiveness (Based on Demand Elasticity) |

| Methamphetamine | Not specified | ≈ this compound |

| This compound | Functions as a reinforcer | ≈ Methamphetamine |

| N-Ethylpentylone | Lower than Methamphetamine | ≈ Ethylone |

| Ethylone | Lower than Methamphetamine | ≈ N-Ethylpentylone |

Note: Data compiled from research on self-administration and behavioral economics analysis in rats benchchem.comresearchgate.net. Relative potency refers to the dose required to produce a certain effect, while reinforcing effectiveness relates to how hard an animal will work to obtain the drug.

Development of Advanced Analytical Techniques for Emerging Analogs

The constantly evolving nature of the NPS market, with new structural analogs appearing frequently, necessitates the continuous development of advanced analytical techniques uva.nlnist.gov. This compound's metabolic profile has been a focus, with studies mapping its metabolic pathways and identifying butylone (B606430) as a metabolite benchchem.comresearchgate.netnih.gov. Hydrogenation of the beta-ketone of this compound yields a prominent metabolite that may serve as a useful biomarker for this compound ingestion researchgate.netnih.gov. However, the potential for co-ingestion of this compound and butylone complicates the use of butylone as a definitive biomarker researchgate.netnih.gov.

Challenges in the analytical detection of synthetic cathinones, including this compound and its analogs, stem from their structural diversity and the emergence of isomeric forms uva.nlnist.govresearchgate.net. Traditional gas chromatography-mass spectrometry (GC-MS) methods can be insufficient for differentiation, although derivatization steps can improve separation and selectivity uva.nlnist.gov. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for accurate quantification in biological matrices benchchem.com. Other proposed approaches include GC-vacuum ultraviolet (GC-VUV), tandem mass spectrometry, and chemometric analysis of EI mass spectra nist.gov.

Future research in this area should focus on:

Developing and validating rapid, robust, and portable analytical methods capable of selectively screening and identifying this compound and a wide range of its known and emerging analogs in various matrices, including biological specimens and seized materials researchgate.net. Techniques like differential pulse voltammetry (DPV) on boron-doped diamond electrodes show promise for rapid screening researchgate.net.

Improving methods for the differentiation of structural isomers, which pose significant analytical challenges uva.nlnist.gov. Research into techniques like supercritical fluid chromatography (SFC) and GC-infrared spectroscopy (GC/IR) for isomer differentiation is ongoing uva.nlojp.gov.

Expanding the availability of reference standards and published reference data for newly emerging this compound analogs to aid in their identification uva.nl.

Further investigating and validating potential unique biomarkers for this compound exposure, considering the complexities introduced by co-ingestion and metabolic conversion researchgate.netnih.gov.

Interactive Data Table: Predicted Collision Cross Section (CCS) for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 236.12813 | 153.2 |

| [M+Na]+ | 258.11007 | 163.3 |

| [M+NH4]+ | 253.15467 | 160.9 |

| [M+K]+ | 274.08401 | 161.1 |

| [M-H]- | 234.11357 | 157.5 |

| [M+Na-2H]- | 256.09552 | 156.1 |

| [M]+ | 235.12030 | 155.7 |

| [M]- | 235.12140 | 155.7 |

Note: Predicted Collision Cross Section (CCS) values are calculated using CCSbase uni.lu. m/z represents the mass-to-charge ratio of the adduct.

Interdisciplinary Research Approaches for a Comprehensive Understanding of this compound's Research Landscape

A comprehensive understanding of this compound and its impact requires interdisciplinary research approaches researchgate.netdntb.gov.ua. The challenges posed by NPS necessitate collaboration across various scientific disciplines, including chemistry, pharmacology, toxicology, forensic science, and public health researchgate.netdntb.gov.ua.

Evidence gaps have made it difficult to make robust comparisons between the pharmacology of different stimulants, highlighting the need for increased research capacity service.gov.uk. Interdisciplinary studies are considered crucial for decision-making in forensic science researchgate.net. Monitoring of drug markets by services that provide chemical analysis can offer valuable insights into prevalent substances and trends researchgate.net.

Future directions should emphasize:

Fostering collaborations between chemists synthesizing reference standards, pharmacologists studying in vitro and in vivo effects, toxicologists analyzing biological samples, and forensic scientists developing and applying analytical methods researchgate.netdntb.gov.ua.

Integrating data from various sources, such as forensic seizures, toxicology reports, and pharmacological studies, to build a more complete picture of this compound's prevalence, effects, and risks.

Supporting initiatives that facilitate the sharing of information and research findings across different disciplines and international borders to enable a more rapid and coordinated response to the emergence of new this compound analogs dntb.gov.ua.

Encouraging funding bodies to prioritize research into the pharmacology and human health effects of stimulants, including synthetic cathinones like this compound service.gov.ukmmu.ac.uk.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of dibutylone in humans, and how can they be reliably detected in biological specimens?

- Methodology : Use human liver microsomes (HLM) incubations coupled with LC-QTOF analysis to identify metabolites. Key metabolites include M1 (beta-ketone hydrogenation product) and butylone (N-demethylation product). M1 is a unique biomarker for this compound due to its structural specificity . Authentic human specimens (blood, urine, liver) should be analyzed with targeted LC-MS/MS to confirm metabolites. Prioritize M1 detection to distinguish this compound metabolism from potential co-ingestion of butylone .

Q. What are the typical concentration ranges of this compound and its metabolites in postmortem blood samples?

- Data : Postmortem blood concentrations of this compound range from 10–1,400 ng/mL (median: 27 ng/mL; mean: 241 ng/mL). Butylone concentrations range from <10–600 ng/mL (median: 130 ng/mL; mean: 228 ng/mL) .

- Methodology : Use validated quantitative LC-MS/MS protocols with deuterated internal standards. Account for high inter-individual variability by reporting both median and mean values, as extreme outliers (e.g., 1,400 ng/mL) may skew interpretation .

Q. How does this compound’s chemical structure relate to other beta-keto substituted cathinones?

- Structural Analysis : this compound (bk-DMBDB) shares a beta-keto methylenedioxy backbone with analogs like methylone and ethylone. Key differences lie in alkyl chain length (butyl group) and dimethylamine substitution. Use GC-MS or NMR to differentiate positional isomers, focusing on fragmentation patterns (e.g., m/z 149.0225 for this compound vs. m/z 174.0891 for butylone) .

Advanced Research Questions

Q. How can researchers resolve contradictions in attributing butylone detection to metabolic conversion versus co-ingestion?

- Methodology :

Controlled HLM Studies : Confirm butylone formation via N-demethylation of this compound in vitro .

Authentic Specimen Analysis : Compare butylone-to-dibutylone ratios across matrices (e.g., blood vs. liver). Ratios >1:1 suggest co-ingestion, while lower ratios indicate metabolic origin .

Synthesis Pathway Screening : Test seized drug samples for residual this compound/butylone mixtures using UHPLC-PDA to identify synthesis impurities .

Q. What experimental design considerations are critical for studying this compound’s tissue distribution in postmortem cases?

- Protocol :

- Sample Selection : Collect multiple matrices (blood, vitreous humor, liver) to assess distribution kinetics. Prioritize cases with minimal decomposition to avoid analyte degradation .

- Matrix Effects : Normalize concentrations using tissue-specific validation (e.g., liver homogenates may require dilution factors due to high lipid content) .

- Ethical Compliance : Adhere to forensic autopsy guidelines and IRB protocols for human specimen use, ensuring chain-of-custody documentation .

Q. How can intra-individual metabolic variability impact the interpretation of this compound’s toxicity?

- Analysis :

- Case Studies : Note that M2 (demethylenated metabolite) was detected in only one postmortem case, suggesting CYP450 polymorphism influences. Conduct genotyping for CYP2D6/3A4 isoforms in study populations .

- Statistical Tools : Apply multivariate regression to correlate metabolite profiles (e.g., M1/M4 ratios) with clinical outcomes (e.g., cardiac arrest vs. hyperthermia) .

Data Contradiction Management

Q. How should researchers address discrepancies between in vitro metabolic predictions and in vivo findings?

- Resolution Framework :

Cross-Validation : Compare HLM-derived metabolites with those from hepatocyte cultures or animal models to assess physiological relevance .

Sensitivity Analysis : Use Monte Carlo simulations to model the impact of enzyme kinetics (e.g., Vmax/Km variability) on metabolite formation rates .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。